molecular formula C19H21N5O3S B2874350 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 905761-60-6

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2874350
CAS No.: 905761-60-6
M. Wt: 399.47
InChI Key: NGQBRHFUIICGLS-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 2-methylphenyl group. Its structural uniqueness lies in the electron-donating methoxy groups on the triazole ring and the sterically compact 2-methylphenyl substituent on the acetamide.

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)21-17(25)11-28-19-23-22-18(24(19)20)13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQBRHFUIICGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate is prepared via cyclization of a thiourea derivative. A representative protocol involves:

  • Reactants : 3,4-Dimethoxybenzaldehyde, thiosemicarbazide
  • Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C)
  • Yield : 68–72%
    The reaction proceeds through hydrazone formation, followed by intramolecular cyclization.

Stepwise Preparation Methods

Method 1: Carbodiimide-Mediated Amide Coupling

This approach leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) for amide bond formation:

Procedure :

  • Activation : 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.2 eq) and 2-chloro-N-(2-methylphenyl)acetamide (1.0 eq) are dissolved in anhydrous dichloromethane.
  • Coupling : EDCI·HCl (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C under nitrogen. The mixture is stirred at room temperature for 24 h.
  • Workup : Sequential washing with 2 M HCl, saturated NaHCO₃, and brine. The product is recrystallized from dichloromethane/ethyl acetate.
    Yield : 76%

Key Advantages :

  • High reproducibility
  • Mild conditions suitable for acid-sensitive groups

Method 2: Huisgen Cycloaddition for Triazole Formation

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole synthesis:

Procedure :

  • Azide Preparation : 3,4-Dimethoxyphenylacetylene is treated with sodium azide and ammonium chloride in DMF (60°C, 6 h).
  • Cycloaddition : The azide intermediate reacts with 2-cyano-N-(2-methylphenyl)acetamide in the presence of CuI (10 mol%) and DIPEA at 80°C (microwave, 1 h).
    Yield : 56%

Limitations :

  • Requires stringent moisture control
  • Moderate yield due to competing side reactions

Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact Source
Solvent Anhydrous CH₂Cl₂ Maximizes EDCI efficacy
Temperature 0°C → RT (staged) Prevents decomposition
Catalyst Loading DMAP (0.1 eq) Reduces side products

Regioselectivity in Triazole Formation

The 1,2,4-triazole regiochemistry is controlled by:

  • Electronic effects : Electron-donating methoxy groups direct cyclization to the 5-position
  • Steric hindrance : Bulky substituents favor 1,4-disubstitution

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
EDCI-mediated 76 ≥98 High Moderate
CuAAC 56 95 Limited Low

EDCI Method Superiority :

  • Higher yields due to efficient activation of carboxylic acid derivatives
  • Avoids transition metal catalysts, simplifying purification

Advanced Purification Techniques

Recrystallization

  • Solvent System : Dichloromethane/ethyl acetate (3:1 v/v)
  • Purity Improvement : 92% → 98%

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexanes (1:2 → 1:1 gradient)
  • Recovery : 85–90%

Mechanistic Insights

Amide Coupling Mechanism

EDCI·HCl activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the thiol nucleophile. DMAP accelerates the reaction by stabilizing the active species.

Triazole Cyclization

In CuAAC, copper(I) coordinates the azide and alkyne, lowering the activation energy for [3+2] cycloaddition. The reaction proceeds via a six-membered transition state.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The dimethoxyphenyl group could enhance binding affinity to certain biological targets, while the sulfanyl group might participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-yl-sulfanyl acetamides, where structural variations on the triazole and acetamide substituents significantly alter biological activity and physical properties. Below is a systematic comparison with key analogs:

Structural Analogs and Substituent Effects

Triazole Ring Modifications

Analog (): The closely related 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide differs only in the acetamide’s 2,6-dimethylphenyl group. Analog (): AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) replaces methoxy with a 2-hydroxyphenyl group on the triazole and a nitro group on the acetamide. The hydroxyl and nitro groups (electron-withdrawing) confer potent reverse transcriptase inhibition (KI in nanomolar range), highlighting the importance of substituent polarity and electronic effects .

Halogen-Substituted Triazole Rings: Analog (): 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide features dichlorophenyl on the triazole. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to methoxy groups .

Acetamide Substituent Modifications

Analog (): 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide replaces the 2-methylphenyl with a 3,5-dimethoxyphenyl group. The latter’s polar methoxy groups may improve solubility and hydrogen-bonding interactions .

Electron-Withdrawing Groups: Analog (): 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has a dichlorophenyl group on the acetamide. Chlorine atoms enhance lipophilicity and may improve membrane permeability but could increase toxicity .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, chlorine) on the acetamide enhance enzyme inhibition (e.g., RT in AM31) and antimicrobial activity (e.g., KA3) .
  • Methoxy groups on the triazole or acetamide improve solubility but may reduce receptor affinity compared to halogenated analogs.
  • Steric hindrance from substituents like 2-methylphenyl may limit interactions in sterically sensitive binding pockets.

Physicochemical Properties

  • Solubility : Methoxy groups (target compound) increase polarity, enhancing aqueous solubility compared to methyl or halogenated analogs (e.g., ).
  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but risking toxicity.
  • Metabolic Stability : Chlorine substituents () may slow hepatic metabolism due to strong C-Cl bonds.

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 368.43 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • Studies have shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
  • Antimicrobial Properties
    • The triazole scaffold is recognized for its antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects against a range of pathogens . This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects
    • Some studies suggest that triazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell survival.
  • Interaction with Receptors : Some derivatives may interact with specific receptors or proteins involved in cell signaling pathways that regulate growth and apoptosis.
  • Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 ValuesReferences
AnticancerMCF-7 Cell Line~27.3 μM
HCT-116 Cell Line~6.2 μM
AntimicrobialBacterial StrainsVaries (μg/mL)
Anti-inflammatoryCOX Inhibition AssaysNot specified

Case Study: Anticancer Efficacy

In a notable study published in 2020, a series of mercapto-substituted 1,2,4-triazoles were evaluated for their anticancer properties. Among these compounds, certain derivatives showed promising results against breast and colon cancer cell lines with IC50 values indicating potent cytotoxicity . The study highlighted the potential for these compounds to serve as lead structures for further drug development.

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